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Compound of Interest

Compound Name: 6-Phenylpyridazin-3(2H)-one

Cat. No.: B189393

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of the pharmacologically significant molecule, 6-phenylpyridazin-3(2H)-one, utilizing Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the
structural elucidation of the compound through the interpretation of its spectral data and
outlines the fundamental experimental protocols for these analytical techniques.

Introduction

6-Phenylpyridazin-3(2H)-one is a heterocyclic compound of significant interest in medicinal
chemistry and drug development due to its diverse biological activities. Accurate and
unambiguous structural confirmation is a critical prerequisite for any further investigation and
application of this molecule. Spectroscopic methods, particularly NMR and IR spectroscopy,
provide powerful tools for the detailed characterization of its molecular structure. This guide
presents the key spectral features of 6-phenylpyridazin-3(2H)-one and provides standardized
methodologies for acquiring such data.

Data Presentation

The spectroscopic data for 6-phenylpyridazin-3(2H)-one is summarized in the following tables
for clarity and ease of comparison.
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'H NMR Spectral Data

The *H NMR spectrum provides information on the chemical environment and connectivity of
the hydrogen atoms in the molecule.

] Chemical Shift (d) o Coupling Constant

Proton Assignment Multiplicity
ppm (J) Hz

H-4 7.18 d 9.8
H-5 7.88 d 9.8
H-2', H-6' 7.78 m
H-3', H-4', H-5' 7.47 m
NH 13.10 brs

Solvent: DMSO-ds

3C NMR Spectral Data

The 3C NMR spectrum reveals the number of chemically distinct carbon atoms and provides
insights into their electronic environments.

Carbon Assignment Chemical Shift () ppm
C-3 160.5
C-4 129.8
C-5 134.1
C-6 146.2
C-1 132.4
Cc-2, C-6' 125.8
c-3, C-5 129.1
c-4 129.5
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Solvent: DMSO-ds

FT-IR Spectral Data

The FT-IR spectrum identifies the functional groups present in the molecule based on their
characteristic vibrational frequencies.[1]

Wavenumber (cm~?) Vibrational Mode Functional Group

3440 N-H stretching Amide

3060 C-H stretching Aromatic

1675 C=0 stretching Amide (Pyridazinone ring)
1595 C=C stretching Aromatic ring

1480 C=N stretching Pyridazine ring

1450 C-N stretching

1380 C-H bending

840 C-H out-of-plane bending Aromatic

770 C-H out-of-plane bending Aromatic

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of 6-
phenylpyridazin-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 6-
phenylpyridazin-3(2H)-one.

Materials and Equipment:
o 6-phenylpyridazin-3(2H)-one sample

o Deuterated solvent (e.g., DMSO-de)
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e NMR tubes (5 mm)

e High-resolution NMR spectrometer (e.g., 400 MHz or higher)

o Pipettes and vials

Procedure:

e Sample Preparation:

o

Accurately weigh approximately 5-10 mg of the 6-phenylpyridazin-3(2H)-one sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-de) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

e Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.
For 1H NMR:

» Acquire a standard one-dimensional proton spectrum.

» Set appropriate parameters, including pulse width, acquisition time, and relaxation
delay.

» Typically, 16 to 64 scans are sufficient.

For 13C NMR:
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» Acquire a proton-decoupled carbon spectrum.

» Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024
scans or more, depending on the sample concentration and instrument sensitivity).

» Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

o Phase the spectrum to obtain pure absorption peaks.

o Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 6-phenylpyridazin-3(2H)-one.

Materials and Equipment:

6-phenylpyridazin-3(2H)-one sample

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

Spatula

Ethanol or acetone for cleaning

Procedure (using ATR):

e Background Spectrum:
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o Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a soft cloth
dampened with a volatile solvent like ethanol or acetone and allow it to dry completely.

o Acquire a background spectrum of the empty ATR accessory. This will be subtracted from
the sample spectrum to remove contributions from atmospheric CO2 and water vapor.

e Sample Analysis:

o Place a small amount of the solid 6-phenylpyridazin-3(2H)-one sample onto the ATR
crystal.

o Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum
with a good signal-to-noise ratio.

o Data Processing and Interpretation:

o The software will automatically subtract the background spectrum from the sample
spectrum.

o Identify the positions of the major absorption bands in the spectrum.

o Correlate the observed absorption frequencies (in cm~?) to specific functional groups and
vibrational modes using standard IR correlation tables.

Visualizations
Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 6-phenylpyridazin-3(2H)-one with
atoms numbered for unambiguous NMR signal assignment.

Caption: Structure of 6-phenylpyridazin-3(2H)-one with atom numbering for NMR
assignments.

Experimental Workflow
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The general workflow for the spectroscopic characterization of a synthesized compound like 6-
phenylpyridazin-3(2H)-one is depicted below.

Compound Preparation

Synthesis of
6-phenylpyridazin-3(2H)-one

Purification
(e.g., Recrystallization)

NMR Spectroscopy

(1H and £C) FT-IR Spectroscopy

Data Interpretation and“Reporting

Spectral Data Analysis
and Structure Confirmation

:

Technical Report / Publication

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of 6-phenylpyridazin-3(2H)-
one.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of 6-
phenylpyridazin-3(2H)-one using *H NMR, 3C NMR, and FT-IR spectroscopy. The tabulated
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spectral data, along with the detailed experimental protocols, offer a valuable resource for
researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The
provided workflows and structural diagrams further aid in the understanding of the
characterization process. This comprehensive information serves as a foundational reference
for the quality control, further derivatization, and biological evaluation of this important
heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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